HDAC-IN-H13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HDAC-IN-H13 is a novel Histone deacetylase (HDAC) inhibotor, displays potent inhibitory activity towards human HDACs and several cancer cells lines
Aplicaciones Científicas De Investigación
Tissue-Specific Inhibition and Cancer Research
HDAC-IN-H13, identified as a bisthiazole-based hydroxamic acid, has shown significant inhibitory activity towards human Histone Deacetylases (HDACs) and several cancer cell lines. Its potent effects and favorable pharmacokinetic profile make it particularly relevant for cancer research, especially in tissue-specific applications. For instance, it has demonstrated high tissue distribution specificity in the colon and efficacy in a mouse model for colitis-associated colonic tumorigenesis (Shu-wei Zhang et al., 2019).
Advances in HDAC Inhibitor Development
This compound is part of a larger family of HDAC inhibitors (HDACis), which are under clinical research for cancer therapy. Several HDACis have already been approved by the FDA. The development of this compound aligns with innovative strategies in the design and application of HDACis, including tumor-targeted HDACis and imaging probes (Mateusz Daśko et al., 2022).
Epigenetic Regulation and Neurodegenerative Diseases
This compound, as an HDAC inhibitor, plays a critical role in epigenetic regulation. HDACs are involved in gene transcription and regulation, cell proliferation, and death. Disorders in HDAC expression are linked to the development of neurodegenerative diseases. Therefore, this compound could potentially be explored for its implications in these areas (Madhusoodanan Mottamal et al., 2015).
Selectivity in HDAC Inhibition
This compound's significance is further highlighted in the context of developing selective HDAC inhibitors. Current HDAC inhibitors lack selectivity for various HDAC isoenzymes. Selective inhibition, like that potentially offered by this compound, is crucial for treating diseases with fewer side effects and better therapeutic efficacy (F. Cao et al., 2018).
Combination Therapies in Cancer Treatment
This compound could be relevant in combination therapies for cancer treatment. The combination of HDACis with standard chemotherapeutic drugs has shown promising effects in preclinical and clinical studies. This indicates a potential avenue for this compound in enhancing cancer therapy (Amila Suraweera et al., 2018).
HDAC6 Inhibitors and Disease Treatment
This compound's role in inhibiting HDAC6 is significant since HDAC6 inhibitors have been effectively used to treat cancers, neurodegenerative diseases, and autoimmune disorders. The unique properties of HDAC6 and its inhibitors, including this compound, are crucial in the development of effective treatments with minimal toxic effects (Xinhui Zhang et al., 2021).
Propiedades
Fórmula molecular |
C25H22N4O3S2 |
---|---|
Peso molecular |
490.596 |
Nombre IUPAC |
(S)-5-Cyclopropyl-N-(1-(4-(hydroxycarbamoyl)phenyl)ethyl)-5'-phenyl-[2,2'-bithiazole]-4-carboxamide |
InChI |
InChI=1S/C25H22N4O3S2/c1-14(15-7-11-18(12-8-15)22(30)29-32)27-23(31)20-21(17-9-10-17)34-25(28-20)24-26-13-19(33-24)16-5-3-2-4-6-16/h2-8,11-14,17,32H,9-10H2,1H3,(H,27,31)(H,29,30)/t14-/m0/s1 |
Clave InChI |
SELDFFFQCMDDJR-AWEZNQCLSA-N |
SMILES |
O=C(C1=C(C2CC2)SC(C3=NC=C(C4=CC=CC=C4)S3)=N1)N[C@H](C5=CC=C(C(NO)=O)C=C5)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HDAC-IN-H13 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.